molecular formula C15H12O4 B6329121 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% CAS No. 378242-13-8

2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6329121
CAS RN: 378242-13-8
M. Wt: 256.25 g/mol
InChI Key: UBVFQDVHGORDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% (2C5MBA) is an organic compound that has a wide range of applications in the field of organic chemistry. It is a white crystalline powder with a melting point of 162-164°C, and a molecular weight of 208.22 g/mol. 2C5MBA has been used in various scientific research applications, including the synthesis of pharmaceuticals, polymers, and other materials.

Mechanism of Action

2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% is an organic compound that has a wide range of applications in the field of organic chemistry. It is believed to act as a catalyst in various chemical reactions, and can also be used as a starting material in the synthesis of various compounds.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2). In addition, 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is also stable and non-toxic. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is also not very soluble in organic solvents.

Future Directions

There are several potential future directions for research into 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95%. For example, further research could be conducted into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, further research could be conducted into its potential use as a catalyst in various chemical reactions. Finally, further research could be conducted into its potential use as a starting material in the synthesis of various compounds.

Scientific Research Applications

2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% has been used in various scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used as a starting material in the synthesis of polymers, and has been used in the synthesis of other materials, such as organic dyes.

properties

IUPAC Name

2-(3-carboxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-5-6-12(13(7-9)15(18)19)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVFQDVHGORDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619472
Record name 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carboxyphenyl)-5-methylbenzoic acid

CAS RN

378242-13-8
Record name 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-methylbenzoic acid (5.00 g, 23.3 mmol) in DME (100 mL) were added 3-Carboxyphenylboronic acid (3.86 g; 23.3 mmol), a solution of Na2CO3 (9.90 g, 93 mmol) in H2O and tetrakis(triphenylphosphine)palladium. The mixture was stirred at 90° C. for 4 days. The mixture was allowed to cool to rt, diluted with EtOAc (50 mL), and washed with a saturated NaHCO3 solution. The aqueous layer was separated, acidified with 10% HCl, and extracted with EtOAc (3×20 mL). The combined extracts were dried over MgSO4 and concentrated. The crude material was purified by column chromatography (9:1 hexanes/EtOAc 1% acetic acid) to afford 4-methyl-[1,1′-biphenyl]-2,3′-dicarboxylic acid (2.20 g, 37%) as a solid: 1H NMR (DMSO-d6) δ 2.40 (s, 3H), 7.30 (m, 1H), 7.42 (m, 1H), 7.52–7.57 (m, 2H), 7.60 (s, 1H), 7.85 (s, 1H), 7.91–7.92 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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